molecular formula C27H26ClN3O4S B12496790 Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12496790
M. Wt: 524.0 g/mol
InChI Key: FFOGBUQTEHXTJQ-UHFFFAOYSA-N
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Description

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperazine ring, a chlorophenyl group, and a benzoate ester, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group and the benzoate ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H26ClN3O4S

Molecular Weight

524.0 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C27H26ClN3O4S/c1-35-27(34)20-7-12-24(23(17-20)29-25(32)18-36-22-10-8-21(28)9-11-22)30-13-15-31(16-14-30)26(33)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,29,32)

InChI Key

FFOGBUQTEHXTJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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